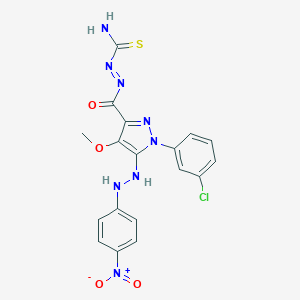
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential applications in various fields. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been used to synthesize metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Additionally, the compound has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
作用机制
The exact mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is not well understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in various metabolic pathways. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
Studies have shown that 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide exhibits various biochemical and physiological effects. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its potential applications in various fields. The compound has been extensively studied and has been found to exhibit various properties that make it a potential candidate for drug development and other applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain the pure compound.
未来方向
There are several future directions for the study of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide. One possible direction is the study of its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Another possible direction is the study of its potential applications in the field of materials science. The compound has been used to synthesize metal complexes that have potential applications in catalysis and other areas. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields.
合成方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide involves a series of chemical reactions. The starting materials include 3-chloroaniline, 4-nitrophenylhydrazine, and ethyl acetoacetate. The reaction involves the condensation of ethyl acetoacetate with 3-chloroaniline to form an intermediate product. This intermediate product is then reacted with 4-nitrophenylhydrazine to form the final product. The product is then purified using column chromatography to obtain the pure compound.
属性
CAS 编号 |
172701-57-4 |
|---|---|
产品名称 |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide |
分子式 |
C18H15ClN8O4S |
分子量 |
474.9 g/mol |
IUPAC 名称 |
[[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H15ClN8O4S/c1-31-15-14(17(28)23-24-18(20)32)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(29)30/h2-9H,1H3,(H,23,28)(H3,20,24,32) |
InChI 键 |
APOQMYLFNYCBGJ-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
同义词 |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-[2-(4-nitroph enyl)hydrazinyl]pyrazole-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



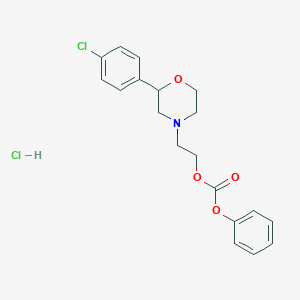
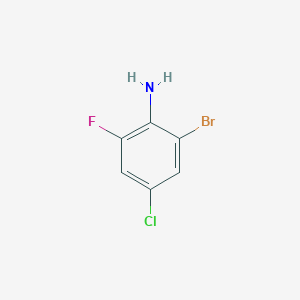
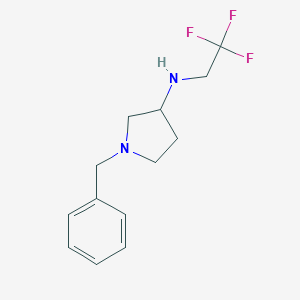
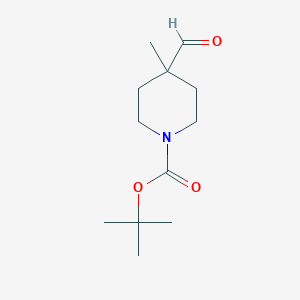
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
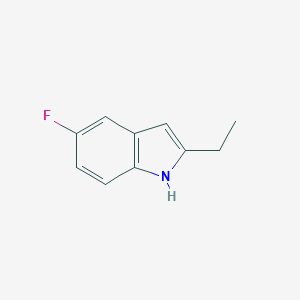
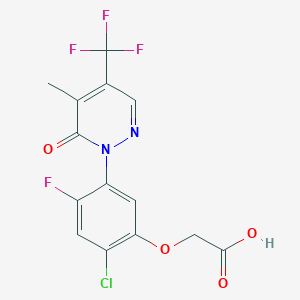
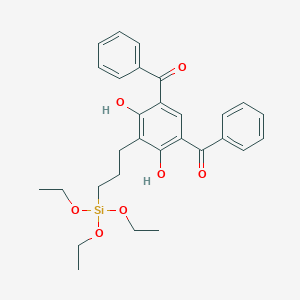
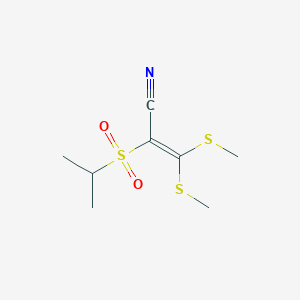
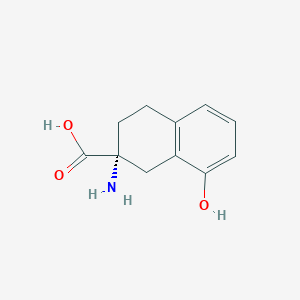
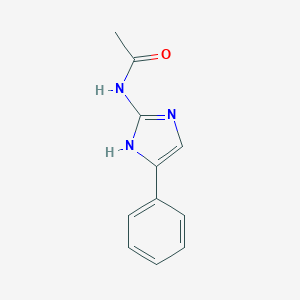
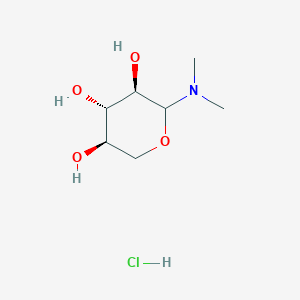
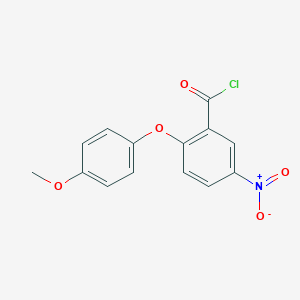
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)